molecular formula C16H9FN2O B2891336 1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267016-48-7

1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No.: B2891336
CAS No.: 1267016-48-7
M. Wt: 264.259
InChI Key: LUIFFOXZKNTEJT-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile” is a complex organic molecule that contains an indole ring, a fluorophenyl group, and a carbonitrile group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and carbonitrile refers to a nitrile group (-C≡N) attached to a carbon atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorophenyl group, and the carbonitrile group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The presence of the fluorophenyl and carbonitrile groups may also influence the reactivity of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and location of functional groups, and the distribution of charge within the molecule .

Scientific Research Applications

Crystal Structure and Molecular Interactions

One study elucidates the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of related pyridine derivatives as potential inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). These compounds, including variations with the fluorophenyl group and indole structures, were analyzed for their molecular interactions, suggesting applications in drug discovery and molecular design (Venkateshan et al., 2019).

Synthesis and Structural Analysis

Another research focuses on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. These compounds were prepared in good yields and characterized, providing insights into their conformational and structural properties, which could imply their utility in various scientific applications, including material science and pharmaceuticals (Saeed et al., 2011).

Antimicrobial Activity

Research on the synthesis of novel Schiff bases using derivatives of fluoro-phenyl compounds and their antimicrobial activity showcases the potential of such structures in developing new antimicrobial agents. The study demonstrates the synthesis technique and the bioactivity of these compounds, indicating their relevance in pharmaceutical research and development (Puthran et al., 2019).

Drug Discovery and Molecular Docking

A study on syntheses and radiofluorination of indole derivatives as selective ligands for dopamine receptors highlights their potential application in neuroscience and the development of imaging agents for PET scans. This research demonstrates the selective affinity of these compounds for dopamine D4 receptors, offering insights into their application in studying neurological conditions and drug development (Tietze et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, investigations into its reactivity and mechanism of action, and exploration of its potential uses in various fields .

Biochemical Analysis

Properties

IUPAC Name

1-(4-fluorobenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O/c17-13-7-5-11(6-8-13)16(20)19-10-12(9-18)14-3-1-2-4-15(14)19/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIFFOXZKNTEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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